molecular formula C17H14BrClN4O2S B3179778 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide CAS No. 441797-42-8

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide

Katalognummer: B3179778
CAS-Nummer: 441797-42-8
Molekulargewicht: 453.7 g/mol
InChI-Schlüssel: RAOBAVWKAYJHLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This compound is a useful synthetic intermediate in the synthesis of Macitentan , an orally active, potent dual endothelin receptor antagonist used for pulmonary arterial hypertension . The synthesis of this compound can be achieved from 5-(4-Bromophenyl)-4,6-dichloropyrimidine .


Molecular Structure Analysis

The molecular formula of this compound is C17H14BrClN4O2S. It has a molecular weight of 453.7 g/mol.


Physical and Chemical Properties Analysis

This compound has a melting point of >185°C (dec.) and a predicted boiling point of 518.2±60.0 °C . Its predicted density is 1.612±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The compound is a solid and has a pale yellow color .

Wissenschaftliche Forschungsanwendungen

Sulfamide Derivatives in Medicinal Chemistry

The sulfamide functionality, characterized by the R2NSO2NR2 group, is acknowledged in medicinal chemistry for its potential in forming several electrostatic interactions with proteins and other targets. This attribute contributes to its incorporation in small-molecule therapeutics, exemplified by the broad-spectrum antibiotic doripenem. Sulfamide groups are versatile, often substituting for sulfonamide, sulfamate, or urea functionalities, indicating their broad applicability and potential for increased acceptance in future medicinal applications (Reitz, Smith, & Parker, 2009).

Sulfonamide Inhibitors

Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics, highlighting the continued relevance of the primary sulfonamide group in clinically used drugs. This class includes a variety of applications beyond their antibacterial properties, such as in diuretics, carbonic anhydrase inhibitors, and antiepileptics, demonstrating their importance and versatility in drug development (Gulcin & Taslimi, 2018).

Environmental and Health Risks of Fluorinated Alternatives

The persistence, bioaccumulation, and toxicity of per- and polyfluoroalkyl substances (PFASs) have prompted the search for safer alternatives. However, novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA) and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) are emerging as dominant pollutants. These alternatives require additional toxicological studies to ascertain their long-term safety and environmental impact (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals is crucial for understanding the environmental fate of PFAS precursors. Studies have shown that microbial processes can transform these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as PFOA and PFOS, which are persistent and toxic. This area highlights the need for further research into the biodegradation pathways and potential for environmental remediation of PFAS compounds (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

N-(benzylsulfamoyl)-5-(4-bromophenyl)-6-chloropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O2S/c18-14-8-6-13(7-9-14)15-16(19)20-11-21-17(15)23-26(24,25)22-10-12-4-2-1-3-5-12/h1-9,11,22H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOBAVWKAYJHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C(=NC=N2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-(4-bromophenyl)-4,6-dichloro-pyrimidine (4.00 g, 13.2 mmol) and benzylsulfamide potassium salt (7.38 g, 32.9 mmol) in DMSO (30 mL) was stirred at it for 24 h before being diluted with a 10% aq. citric acid solution (200 mL). The suspension that formed was filtered. The collected solid was washed well with water and dried under HV at 40° C. for 48 h to give the expected product as a white powder (6.15 g).
Quantity
4 g
Type
reactant
Reaction Step One
Name
benzylsulfamide potassium salt
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Reactant of Route 3
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Reactant of Route 5
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.